Spacer Length: Defined 7-Atom Alkyl/Ether Architecture Occupies a Gap Between Short Amino-Alcohols (3–5 Atoms) and Longer PEG Linkers (≥9 Atoms)
3-(3-Aminopropoxy)propan-1-ol provides a 7-atom linear spacer (N–C–C–C–O–C–C–C–O) between its terminal amine and alcohol functional groups . In contrast, 3-aminopropan-1-ol (CAS 156-87-6) spans only 3 atoms, and 2-(2-aminoethoxy)ethanol (CAS 929-06-6) spans 5 atoms . At the other extreme, amino-PEG2-alcohol (CAS 6338-55-2) reaches 7 atoms but incorporates two ether oxygens, adding polarity and increasing TPSA. PROTAC literature consistently demonstrates that linker-length variation of as few as 2–4 atoms can alter degradation DC50 values by 10- to 300-fold (e.g., DC50 = 23 nM for a flexible ether linker vs. 7,100 nM for a matched-pair analog differing primarily in linker architecture) [1]. The 7-atom length of 3-(3-aminopropoxy)propan-1-ol therefore represents a non-redundant spacer option that cannot be replicated by commercially available shorter amino-alcohols or by longer PEG chains without altering critical ternary-complex formation parameters.
| Evidence Dimension | Linear spacer atom count (heavy atoms in main chain between terminal heteroatoms) |
|---|---|
| Target Compound Data | 7 atoms (C3–O–C3 architecture; N–CH2–CH2–CH2–O–CH2–CH2–CH2–OH) |
| Comparator Or Baseline | 3-Aminopropan-1-ol: 3 atoms; 2-(2-Aminoethoxy)ethanol: 5 atoms; Amino-PEG2-alcohol: 7 atoms (but with 2 ether O, higher TPSA); 4-Aminobutan-1-ol: 4 atoms |
| Quantified Difference | Target is 4 atoms longer than 3-aminopropan-1-ol; 2 atoms longer than 2-(2-aminoethoxy)ethanol; equivalent length to amino-PEG2-alcohol but with 1 fewer ether oxygen and lower TPSA (55.5 vs. 64.71 Ų). |
| Conditions | Atom-count analysis based on SMILES (NCCCOCCCO); comparator data from PubChem and ChemSrc entries. |
Why This Matters
Linker length is a first-order determinant of PROTAC degradation potency and ternary-complex cooperativity; procurement of a defined 7-atom spacer avoids the need to 'build out' a shorter linker with additional synthetic steps that introduce cost and complexity.
- [1] Hendrick, C. E. et al., 'Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation,' ACS Med. Chem. Lett., 2022, 13(7), 1182–1190. Matched-pair example: DC50 23 nM vs. 7,100 nM. View Source
